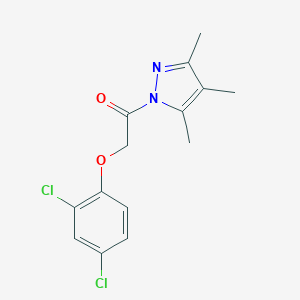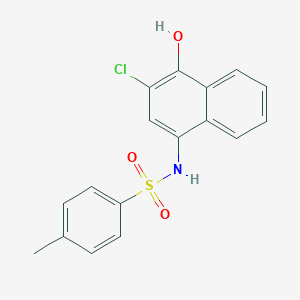
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide, commonly known as CHS-828, is a chemical compound with potential anti-tumor properties. It was first synthesized in the 1990s and has since been the focus of extensive scientific research.
Mécanisme D'action
The exact mechanism of action of CHS-828 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, CHS-828 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). CHS-828 has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHS-828 in lab experiments is its potential as an anti-cancer drug. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that CHS-828 is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CHS-828. One area of interest is the development of more water-soluble analogs of CHS-828 that can be more easily administered in experimental settings. Another area of interest is the study of CHS-828 in combination with other anti-cancer drugs to determine if it has synergistic effects. Finally, there is potential for the development of CHS-828 as a therapeutic agent for the treatment of various types of cancer.
Conclusion
CHS-828 is a chemical compound with potential anti-tumor properties that has been the subject of extensive scientific research. Its mechanism of action is not fully understood, but it is believed to work by inhibiting enzymes involved in DNA synthesis and repair. CHS-828 has been shown to have other biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are limitations to its use in lab experiments, there are several potential future directions for research on CHS-828, including the development of more water-soluble analogs and the study of its synergistic effects with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of CHS-828 involves a multi-step process that starts with the reaction of 3-chloro-4-hydroxy-1-naphthoic acid with thionyl chloride to form 3-chloro-4-chlorosulfonyl-1-naphthol. This intermediate is then reacted with 4-methylbenzenesulfonamide to produce CHS-828.
Applications De Recherche Scientifique
CHS-828 has been the subject of extensive scientific research due to its potential anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, prostate cancer, and breast cancer. CHS-828 has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propriétés
Formule moléculaire |
C17H14ClNO3S |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-6-8-12(9-7-11)23(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3 |
Clé InChI |
QXIAEQPEFYAFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
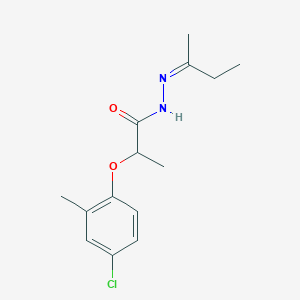
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

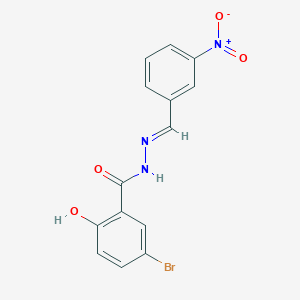
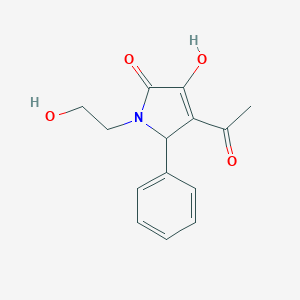
![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)


